molecular formula C8H7BrN2O B1525326 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-63-1

5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1525326
CAS No.: 1190321-63-1
M. Wt: 227.06 g/mol
InChI Key: KPBQDBZOMDGVLI-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1190321-63-1 . It has a molecular weight of 227.06 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrN2O/c1-12-8-6(9)4-5-2-3-10-7(5)11-8/h2-4H,1H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Synthesis of Heterocycles

5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine serves as a precursor in the synthesis of diverse heterocyclic compounds. For instance, its derivatization into regiospecific allylic mono- and dibrominated compounds facilitates the creation of heterocycles, showcasing its utility in organic synthesis and pharmaceutical research (Martins, 2002).

Total Synthesis of Natural Alkaloids

This compound is instrumental in the total synthesis of natural alkaloids like variolin B and deoxyvariolin B. Through selective and sequential palladium-mediated functionalization, researchers have developed methods to synthesize these alkaloids, highlighting its significance in medicinal chemistry (Baeza et al., 2010).

Antiviral Activity

5-Substituted derivatives of related pyrimidine analogues, prepared through reactions involving this compound, exhibit marked antiretroviral activity. This demonstrates its potential in the development of new antiviral medications, particularly for retroviruses including HIV (Hocková et al., 2003).

Antibacterial Properties

Derivatives of this compound have been evaluated for their antibacterial properties against a variety of bacterial strains. This research underscores its potential application in combating bacterial infections and in the development of new antibiotics (Bogdanowicz et al., 2013).

Synthesis of Pyridylboronic Acids

The versatility of this compound is further demonstrated in its use for synthesizing functionalized pyridylboronic acids, which are crucial intermediates in cross-coupling reactions. Such reactions are foundational in the synthesis of heteroarylpyridine derivatives, emphasizing its role in organic synthesis and drug discovery (Parry et al., 2002).

Mechanism of Action

While the specific mechanism of action for 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is not mentioned, 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . This suggests that they could potentially be used in cancer therapy.

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P280, P305+P351+P338, and P310 .

Properties

IUPAC Name

5-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-6(9)4-5-2-3-10-7(5)11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBQDBZOMDGVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CNC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696638
Record name 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-63-1
Record name 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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